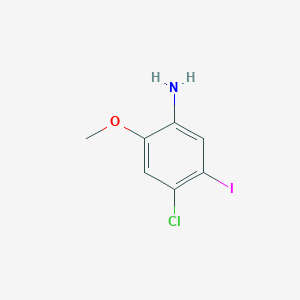

4-Chloro-5-iodo-2-methoxyaniline

Description

Significance of Substituted Aniline (B41778) Scaffolds in Organic Synthesis

Substituted anilines are foundational pillars in the field of organic synthesis, serving as readily available and highly versatile precursors for a myriad of chemical transformations. Their utility stems from the reactive amino group, which can be readily diazotized, acylated, alkylated, or incorporated into heterocyclic systems. Furthermore, the aromatic ring can be functionalized through electrophilic or nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. This inherent reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

The ability to introduce a wide range of substituents onto the aniline ring provides chemists with a powerful tool to modulate the properties of the final products. For instance, the electronic nature of the substituents can influence the acidity of the amino group and the reactivity of the aromatic ring. Steric hindrance from bulky substituents can direct the regioselectivity of reactions, leading to specific isomers. This level of control is crucial in the synthesis of agrochemicals, dyes, polymers, and, most notably, pharmaceuticals, where precise molecular structures are required for biological activity. Research has demonstrated the value of substituted anilines as scaffolds for developing novel therapeutic agents, including those targeting quorum sensing in bacteria and acting as antipsychotic drugs. nih.govresearchgate.netmdpi.com

Overview of Halogenated and Methoxy-Substituted Aromatic Amines in Advanced Materials and Medicinal Chemistry Research

The presence of both halogen and methoxy (B1213986) groups on an aromatic amine scaffold introduces a unique set of properties that are highly sought after in advanced materials and medicinal chemistry. Halogens, such as chlorine and iodine, can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition. They also serve as key handles for various cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The methoxy group, a strong electron-donating group, can modulate the electronic properties of the aromatic ring and influence intermolecular interactions through hydrogen bonding.

In medicinal chemistry, the incorporation of chlorine is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.gov The lipophilicity and electronic properties imparted by chlorine can significantly impact a molecule's ability to cross cell membranes and interact with biological targets. nih.gov The methoxy group can also play a crucial role in drug design by influencing binding affinity and pharmacokinetic profiles. The combination of these functional groups in a single molecule, as seen in halogenated and methoxy-substituted aromatic amines, provides a rich platform for the discovery of new bioactive compounds. These scaffolds are integral to the synthesis of molecules with applications ranging from anti-infectives to treatments for central nervous system disorders. nih.gov

Rationale for Investigating 4-Chloro-5-iodo-2-methoxyaniline as a Unique Building Block

This compound stands out as a particularly interesting building block due to the specific arrangement of its functional groups. The presence of three distinct substituents—a chloro, an iodo, and a methoxy group—on the aniline ring offers a high degree of synthetic versatility. The differential reactivity of the chloro and iodo groups allows for selective functionalization through sequential cross-coupling reactions. For instance, the more reactive carbon-iodine bond can be selectively targeted under specific catalytic conditions, leaving the carbon-chlorine bond intact for subsequent transformations.

This "orthogonal" reactivity is a powerful tool for the efficient and controlled synthesis of complex, polysubstituted aromatic compounds. The methoxy group, positioned ortho to the amino group, can influence the conformation of the molecule and participate in intramolecular hydrogen bonding, which can in turn affect its reactivity and physical properties. The unique substitution pattern of this compound, therefore, makes it a highly valuable intermediate for the synthesis of novel compounds with potential applications in materials science and as pharmaceutical scaffolds. nih.gov

Data on this compound

| Property | Value |

| Molecular Formula | C₇H₇ClINO |

| Molecular Weight | 283.49 g/mol |

| CAS Number | 1236162-19-8 |

| SMILES | COC1=C(C=C(C(=C1)N)I)Cl |

This data is compiled from publicly available chemical databases. biosynth.com

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPMCPZPHTTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 4 Chloro 5 Iodo 2 Methoxyaniline

Precursor Synthesis and Halogenation Strategies

The synthesis typically commences with a readily available 2-methoxyaniline (o-anisidine) derivative, which is first nitrated and then subjected to halogenation reactions. The order and regioselectivity of these reactions are crucial for the successful synthesis of the target molecule.

Nitration and Subsequent Halogenation of 2-Methoxyaniline Precursors

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. organicchemistrytutor.commasterorganicchemistry.com For the synthesis of 4-chloro-5-iodo-2-methoxyaniline, a common starting material is 4-chloro-2-methoxyaniline (B126167). scbt.com The nitration of this precursor is a critical step. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The strong activating effect of the methoxy (B1213986) and amino groups directs the incoming nitro group to specific positions on the benzene (B151609) ring. byjus.com

Following nitration, the subsequent introduction of the halogen atoms—chlorine and iodine—is performed. The halogenation of anilines can be highly facile due to the electron-donating nature of the amino group. byjus.com

Regioselective Introduction of Chlorine and Iodine Atoms

The regioselective introduction of chlorine and iodine atoms is a significant challenge in the synthesis of polysubstituted anilines. The directing effects of the substituents already present on the aromatic ring (methoxy and nitro groups) play a pivotal role in determining the position of the incoming halogens.

The chlorination of aromatic compounds is often achieved using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com However, for activated rings like those in aniline (B41778) derivatives, milder conditions may be employed.

The iodination of aromatic compounds can be accomplished using various reagents. nih.gov A common method involves the use of iodine in the presence of an oxidizing agent or a silver salt. nih.govuky.edu For instance, the use of silver sulfate (B86663) (Ag₂SO₄) and iodine can facilitate the electrophilic iodination of chlorinated anilines. nih.govuky.edu The choice of solvent can significantly influence the regioselectivity of the iodination reaction. nih.gov Another approach involves the use of iodine monochloride (ICl). nih.gov A practical, transition-metal-free method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. rsc.org

Reduction Methodologies for Amine Formation

The final key step in the synthesis of this compound is the reduction of the nitro group to form the primary amine functionality. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes to anilines due to its high efficiency and clean reaction profile. wikipedia.orgyoutube.commt.com This process typically involves the use of a metal catalyst and a source of hydrogen.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. wikipedia.org The reaction is usually carried out under a hydrogen atmosphere at varying pressures and temperatures. google.com The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the nitro group without affecting other functional groups, such as the chloro and iodo substituents. nih.gov For instance, a process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) involves the catalytic reduction of the corresponding nitrobenzene (B124822) with hydrogen in the liquid phase at elevated temperature and pressure in the presence of a modified platinum-on-carbon catalyst. google.com

Table 1: Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, various solvents | wikipedia.orgyoutube.com |

| Platinum on Carbon (Pt/C) | H₂, elevated temp. & pressure | google.com |

| Raney Nickel | H₂ or hydrazine (B178648) | wikipedia.org |

| Platinum(IV) Oxide | H₂ | wikipedia.org |

| NiFe hydrogenase on Carbon Black | H₂ (atmospheric pressure) | nih.gov |

| Pt/CeO₂ | H₂ (1 MPa), 25 °C | acs.org |

Recent advancements have explored the use of biocatalysts, such as a carbon black supported NiFe hydrogenase, for the hydrogenation of aromatic nitro compounds under mild conditions. nih.gov Photocatalysis also presents an alternative for the selective hydrogenation of nitrobenzene to aniline at room temperature and low hydrogen pressure. nih.gov

Chemical Reduction Methods

In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert the nitro group to an amine. wikipedia.org These methods offer an alternative when catalytic approaches are not feasible or desired.

One of the classic methods involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid (Béchamp reduction). orgoreview.com Other metal-based reducing systems include tin(II) chloride and titanium(III) chloride. wikipedia.org Sodium hydrosulfite is another effective reagent for the reduction of nitroaromatics. wikipedia.org

More recent developments have introduced metal-free reduction methods. For example, a combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild and chemoselective reduction of nitro groups. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water. organic-chemistry.org

Table 2: Chemical Reducing Agents for Nitroarenes

| Reagent | Conditions | Reference |

|---|---|---|

| Iron/HCl | Acidic media | orgoreview.com |

| Tin(II) Chloride | wikipedia.org | |

| Sodium Hydrosulfite | wikipedia.org | |

| HSiCl₃/tertiary amine | Mild, metal-free | organic-chemistry.org |

| Tetrahydroxydiboron | Water, metal-free | organic-chemistry.org |

| Hydrazine Hydrate (B1144303)/Supported Ni catalyst | Ethanol | google.com |

The choice of reduction method depends on factors such as the substrate's functional group tolerance, desired yield, and reaction scale. While catalytic hydrogenation is often cleaner, chemical reduction methods can be more practical in certain laboratory settings.

Advanced Synthetic Protocols

The synthesis of complex substituted anilines like this compound can benefit from advanced synthetic protocols that offer improved efficiency, selectivity, and milder reaction conditions. A patented method for the preparation of a related compound, 4-chloro-2,5-dimethoxyaniline, involves the reaction of 4-chloro-2,5-dimethoxy nitrobenzene with hydrazine hydrate in the presence of a supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier. google.com This process avoids the use of hydrogen gas and is reported to be simple, safe, and high-yielding. google.com

Furthermore, research into novel catalytic systems continues to provide new avenues for these transformations. For example, well-defined iron-based catalysts have been developed for the reduction of nitroarenes using formic acid as a reducing agent under mild, base-free conditions. organic-chemistry.org These advanced methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes for valuable chemical intermediates.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant benefits by reducing solvent waste, saving time, and decreasing purification steps. For the synthesis of halogenated anilines like this compound, one-pot methodologies often revolve around the in-situ generation of reactive intermediates.

A plausible one-pot approach for synthesizing this compound would start from the precursor 4-chloro-2-methoxyaniline. This precursor can undergo a one-pot diazotization followed by iodination. A metal-free approach for the conversion of anilines to aryl iodides has been described, which can be adapted for this specific synthesis. nih.govacs.orgnih.govresearchgate.net This method involves the use of an iodine source such as diiodomethane (B129776) in an acidic medium, allowing for the direct conversion of the amino group to an iodo group without the need to isolate the intermediate diazonium salt. nih.govacs.orgnih.gov

The reaction proceeds via the formation of a diazonium salt from the aniline precursor in the presence of an acid and a nitrite (B80452) source. This is immediately followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine. The key advantage of performing this as a one-pot process is the avoidance of handling the potentially unstable diazonium salt intermediate.

A representative one-pot synthesis is detailed in the table below, based on established methodologies for similar transformations.

| Parameter | Condition | Reference |

| Starting Material | 4-Chloro-2-methoxyaniline | chemicalbook.comscbt.com |

| Reagents | Sodium nitrite, Diiodomethane, Acid (e.g., H₂SO₄) | nih.govacs.orgnih.gov |

| Solvent | Acetonitrile/Water | nih.gov |

| Temperature | 0 °C to room temperature | nih.gov |

| Reaction Time | 1-4 hours | nih.gov |

| Work-up | Extraction and chromatographic purification | nih.gov |

This table presents a hypothetical one-pot synthesis based on analogous reactions. Actual yields and optimal conditions would require experimental validation.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green approaches focus on the use of environmentally benign solvents, safer reagents, and catalytic methods.

One promising green chemistry strategy for the iodination step is the use of an in-situ generated iodine source from common and less hazardous materials. For instance, the iodination of vanillin, another substituted aromatic compound, has been successfully achieved using sodium iodide and household bleach (sodium hypochlorite) in an ethanol/water solvent system. youtube.com This method avoids the use of molecular iodine, which can be hazardous. The bleach oxidizes the iodide salt to generate the electrophilic iodine species required for the aromatic substitution.

This principle can be extrapolated to the iodination of 4-chloro-2-methoxyaniline. The reaction would likely proceed under mild conditions and in a greener solvent mixture. The use of water as a solvent and a catalytic amount of an oxidizing agent are key aspects of such green methodologies. researchgate.net

Below is a table outlining a potential green synthesis approach for the iodination of 4-chloro-2-methoxyaniline to yield the target compound.

| Parameter | Condition | Reference |

| Starting Material | 4-Chloro-2-methoxyaniline | chemicalbook.comscbt.com |

| Reagents | Sodium iodide, Sodium hypochlorite (B82951) (bleach) | youtube.com |

| Solvent | Ethanol/Water | youtube.com |

| Temperature | Room temperature | youtube.com |

| Reaction Time | 1-2 hours | youtube.com |

| Work-up | Precipitation and filtration | youtube.com |

This table illustrates a potential green synthesis based on analogous reactions. Specific conditions would need to be optimized for the target molecule.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Iodo 2 Methoxyaniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The amino group (-NH₂) of 4-chloro-5-iodo-2-methoxyaniline is a primary nucleophilic center. Aniline and its derivatives readily react with a variety of electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions involving the aniline moiety include acylation and sulfonylation.

In acylation reactions, the amino group attacks an acyl halide or anhydride (B1165640) to form an amide. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(4-chloro-5-iodo-2-methoxyphenyl)acetamide. Similarly, sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would result in the corresponding sulfonamide. The reactivity of the amino group is modulated by the electronic effects of the other substituents on the ring. The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the ring and, to a lesser extent, the nucleophilicity of the amino group. Conversely, the electron-withdrawing chloro and iodo groups decrease the nucleophilicity of the amine compared to unsubstituted aniline.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this compound, the aromatic ring is already heavily substituted, which influences the feasibility and regioselectivity of further substitution. The directing effects of the existing substituents determine the position of attack by an incoming electrophile.

The methoxy (-OCH₃) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. wikipedia.org The chloro (-Cl) and iodo (-I) groups are deactivating but are also ortho-, para-directing. The positions on the ring are numbered relative to the amino group at position 1. The available positions for substitution are C3 and C6.

Given the directing effects:

-NH₂ (at C1): Directs ortho (C2, C6) and para (C4).

-OCH₃ (at C2): Directs ortho (C1, C3) and para (C5).

-Cl (at C4): Directs ortho (C3, C5) and para (C1).

-I (at C5): Directs ortho (C4, C6) and para (C2).

Considering the steric hindrance and the combined electronic effects, the most likely position for an electrophile to attack would be C6, which is ortho to the strongly activating amino group and meta to the other substituents, or C3, which is ortho to the activating methoxy group. However, the steric bulk of the existing iodo and chloro groups may hinder substitution at adjacent positions. Further halogenation, nitration, or Friedel-Crafts reactions on this substrate are not commonly reported, likely due to the already crowded and electronically complex nature of the ring.

Reactivity of Halogen Substituents in Cross-Coupling Reactions

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is primarily dictated by the C-X bond dissociation energy. libretexts.org This differential reactivity is a powerful tool for sequential synthesis.

C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling.

The reaction is expected to occur preferentially at the more reactive C-I bond. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively replace the iodine atom with an aryl, vinyl, or alkyl group from a boronic acid or its ester, while leaving the chlorine atom intact. libretexts.org This initial coupling product can then be subjected to a second, typically more forcing, Suzuki-Miyaura coupling to replace the chlorine atom, enabling the synthesis of complex, unsymmetrically substituted biaryls.

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general principles of Suzuki-Miyaura coupling selectivity.

| Step | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|---|

| 1 (Iodo-selective) | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Aryl-4-chloro-2-methoxyaniline |

| 2 (Chloro-selective) | 5-Aryl-4-chloro-2-methoxyaniline | (4-Methylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 4-(4-Methylphenyl)-5-aryl-2-methoxyaniline |

C-N and C-O Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction with this compound is dependent on the relative reactivity of the C-I and C-Cl bonds.

The reaction with an amine would preferentially occur at the C5 position, displacing the iodo group. This allows for the selective introduction of a new amino substituent. The resulting 4-chloro-5-(substituted amino)-2-methoxyaniline could then potentially undergo a second Buchwald-Hartwig amination or a different cross-coupling reaction at the C4 position under more vigorous conditions. This stepwise functionalization provides a route to complex aniline derivatives with multiple nitrogen-based substituents. A similar selective approach can be envisioned for C-O bond formation using alcohols as coupling partners.

Influence of Methoxy Group on Reactivity and Selectivity

Steric Effects: The methoxy group is relatively bulky and can sterically hinder reactions at the adjacent C3 position. This steric hindrance can play a role in directing incoming groups during electrophilic aromatic substitution and may also influence the approach of the bulky catalyst complexes used in cross-coupling reactions.

Directing Effects in Cross-Coupling: In palladium-catalyzed reactions, the methoxy group's position ortho to the amino group can influence the coordination of the palladium catalyst. This can affect the rate and selectivity of the oxidative addition step, which is the rate-determining step in many cross-coupling cycles. libretexts.org

Derivatization Strategies and Synthetic Applications of 4 Chloro 5 Iodo 2 Methoxyaniline

Formation of Amide and Ester Derivatives

The nucleophilic amino group of 4-chloro-5-iodo-2-methoxyaniline is readily derivatized through acylation and related reactions to form amides and esters. These transformations are fundamental for introducing new functionalities and for building more complex molecular scaffolds.

A key example of this derivatization is the synthesis of ester derivatives through N-alkylation with halo-acetic esters. Specifically, ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate can be synthesized by reacting this compound with ethyl bromoacetate. semanticscholar.org This reaction typically proceeds under basic conditions, using a carbonate base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). semanticscholar.org The resulting product, an amino acid ester, can be further hydrolyzed to the corresponding carboxylic acid, 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid, which can then participate in further synthetic transformations. nih.gov

These amide and ester derivatives are crucial intermediates. The newly introduced ester or acid functionality provides a handle for creating amide bonds, extending the molecular chain, or for use in cyclization precursors. In broader applications, such as in the synthesis of kinase inhibitors, the acylation of the aniline (B41778) is a common step to append moieties that will interact with the target protein. nih.gov

Table 1: Synthesis of an Ester Derivative from this compound

| Reactant | Reagent | Conditions | Product | Reference |

|---|

Cyclization Reactions to Form Heterocyclic Compounds

The strategically placed functional groups on this compound make it a candidate for constructing various heterocyclic systems, which are core structures in many biologically active compounds.

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. General synthetic routes to the quinazoline (B50416) core often involve the cyclization of anthranilamide derivatives with aldehydes or the reaction of 2-aminobenzonitriles with various electrophiles. nih.govorganic-chemistry.org

While direct cyclization of this compound to form the quinazoline ring is not extensively documented, it serves as a critical building block in the synthesis of highly substituted 4-anilinoquinazolines. This class of compounds is known for its potential as anticancer agents. semanticscholar.orgnih.gov The typical synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a pre-formed 4-chloroquinazoline (B184009) and an aniline derivative. In this context, this compound acts as the aniline nucleophile, attacking the C4 position of the 4-chloroquinazoline to displace the chloride and form the C-N bond. semanticscholar.org This approach allows for the modular synthesis of large libraries of compounds with diverse substitution patterns on the aniline ring, which is crucial for optimizing biological activity. semanticscholar.orgnih.gov

The scientific literature reviewed does not prominently feature the direct use of this compound for the primary construction of oxadiazole rings or other distinct nitrogen-containing heterocycles through cyclization reactions. Its documented utility is more focused on its role as a scaffold to be functionalized via substitution and coupling reactions.

Application as a Core Scaffold in Library Synthesis

One of the most significant applications of this compound is its use as a core scaffold in the combinatorial synthesis of compound libraries for drug discovery. Its multiple, orthogonally reactive sites are ideal for creating a large number of diverse analogs from a single starting material.

Regioselective Functionalization for Complex Molecular Architectures

The presence of multiple functional groups on this compound allows for highly regioselective reactions, enabling the construction of complex molecular architectures in a controlled manner. Chemists can selectively target one functional group while leaving the others intact for subsequent transformations.

N-Alkylation: The amino group can be selectively functionalized without affecting the halogen or methoxy (B1213986) substituents. For instance, N-alkylation has been demonstrated using tert-butyl-4-(2-bromoethyl)piperazine-1-carboxylate in the presence of a strong base like sodium hydride (NaH). organic-chemistry.org This reaction specifically modifies the nitrogen atom, attaching a piperazine (B1678402) moiety that is common in pharmacologically active compounds.

O-Demethylation: The methoxy group can be selectively cleaved to reveal a phenol (B47542). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃). nih.gov This transformation is valuable as it unmasks a hydroxyl group that can serve as a hydrogen bond donor or be used as a handle for further ether or ester linkages.

The ability to perform these selective modifications highlights the compound's utility in multi-step syntheses where precise control over reactivity is essential.

Table 2: Examples of Regioselective Functionalization

| Reaction Type | Reagent | Targeted Group | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | tert-Butyl-4-(2-bromoethyl)piperazine-1-carboxylate, NaH | Amino (-NH₂) | N-substituted aniline | organic-chemistry.org |

Spectroscopic and Advanced Analytical Techniques for Research Level Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

Proton (¹H) NMR for Structural Analysis

In the ¹H NMR spectrum of 4-Chloro-5-iodo-2-methoxyaniline, the chemical shifts, splitting patterns, and integration of the signals for the aromatic protons and the methoxy (B1213986) and amine groups would provide critical information for confirming the substitution pattern on the benzene (B151609) ring. The two aromatic protons would appear as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent chloro, iodo, methoxy, and amino substituents. The methoxy group protons would typically appear as a sharp singlet, while the amine protons might present as a broad singlet.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet / Singlet |

| Aromatic CH | 6.5 - 7.5 | Doublet / Singlet |

| Methoxy (OCH₃) | ~3.8 - 4.0 | Singlet |

| Amine (NH₂) | Variable (broad) | Singlet |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative chlorine, iodine, and oxygen atoms appearing at characteristic downfield shifts. The carbon of the methoxy group would also have a specific chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-OCH₃ | 150 - 160 |

| C-H | 110 - 130 |

| C-Cl | 120 - 135 |

| C-I | 80 - 95 |

| C-H | 110 - 130 |

| OCH₃ | 55 - 65 |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal the coupling between adjacent aromatic protons. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the substitution pattern by showing, for example, the correlation between the methoxy protons and the carbon atom at the C-2 position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C-O stretching of the methoxy group, and the C-H stretching of the aromatic ring and the methyl group. The aromatic C=C stretching vibrations would also be present. The low-frequency region would contain bands corresponding to the C-Cl and C-I stretching vibrations.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methoxy (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Methoxy (C-O) | Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the methyl group from the methoxy moiety, the loss of the amino group, and the cleavage of the halogen atoms.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. It provides insights into the π-electron system and the effects of various functional groups on the chromophore. For this compound, the benzene ring, with its amino, methoxy, chloro, and iodo substituents, constitutes the primary chromophore.

The electronic spectrum of aniline (B41778), the parent compound, typically exhibits two main absorption bands. The more intense band, often referred to as the B-band (for benzenoid), appears at shorter wavelengths and is attributed to the π → π* transition of the benzene ring. A second, less intense band, known as the C-band, is observed at longer wavelengths and is associated with a charge-transfer transition from the non-bonding electrons of the amino group to the π-system of the benzene ring.

The substituents on the benzene ring in this compound—chloro, iodo, methoxy, and the amino group itself—are all auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups with lone pairs of electrons that can be delocalized into the benzene ring, thereby extending the conjugated system. This delocalization generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity.

Given the presence of multiple auxochromes, the UV-Vis spectrum of this compound is expected to be more complex than that of aniline. The combined electronic effects of the electron-donating amino and methoxy groups, along with the electron-withdrawing and mesomerically-donating halogen atoms, would likely result in a significant bathochromic shift of the primary absorption bands compared to unsubstituted aniline.

A summary of the expected influences of the substituents on the UV-Vis spectrum of the parent aniline chromophore is presented below.

| Substituent | Electronic Effect | Expected Impact on UV-Vis Spectrum |

| Amino (-NH2) | Strong electron-donating (mesomeric) | Bathochromic shift (to longer λ), hyperchromic effect (increased intensity) |

| Methoxy (-OCH3) | Strong electron-donating (mesomeric) | Bathochromic shift, hyperchromic effect |

| Chloro (-Cl) | Inductive electron-withdrawing, mesomeric electron-donating | Complex effect, often results in a small bathochromic shift |

| Iodo (-I) | Inductive electron-withdrawing, mesomeric electron-donating | Complex effect, often results in a bathochromic shift due to higher polarizability and lower electronegativity compared to chlorine |

Computational and Theoretical Investigations of 4 Chloro 5 Iodo 2 Methoxyaniline and Its Transformations

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions involving substituted anilines. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies, which govern the reaction rate.

For transformations involving 4-chloro-5-iodo-2-methoxyaniline, such as further electrophilic substitution or nucleophilic attack, DFT calculations can be employed to compare different possible pathways. nih.gov For example, in electrophilic halogenation reactions, a common transformation for anilines, theoretical studies have elucidated the role of the aniline (B41778) itself or other Lewis bases in activating the halogenating agent. core.ac.ukbyjus.comallen.in Kinetic studies on the halogenation of various anilines have shown the reaction to be first order in both the substrate and the halogenating agent, suggesting a direct halogen transfer mechanism. core.ac.uk

Transition state analysis would involve locating the highest energy point along the reaction coordinate for a proposed mechanism. The geometry and energy of this transition state are critical for understanding the reaction's feasibility and selectivity. For instance, calculations could predict whether an incoming electrophile would preferentially attack the remaining open position on the ring and what the energy barrier for that reaction would be. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (halogens) groups makes such theoretical predictions particularly valuable for understanding the regioselectivity of reactions. chemistrysteps.comrsc.org

Structure-Activity Relationship (SAR) Theoretical Studies of Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drug candidates. Theoretical SAR and Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate the chemical structure of a series of compounds with their biological activity.

For analogues of this compound, these studies can provide a rational basis for structural modifications to enhance a desired biological effect, for instance, as antagonists for certain receptors. scbt.com

Elucidating the Role of Halogen and Methoxy (B1213986) Substituents on Electronic Properties

The substituents on the aniline ring play a defining role in its electronic properties and, consequently, its reactivity and biological interactions. rsc.org

Amino Group (-NH₂): This is a powerful activating group, meaning it increases the electron density of the aromatic ring through resonance (delocalization of its lone pair). It directs incoming electrophiles to the ortho and para positions. allen.inchemistrysteps.com

Methoxy Group (-OCH₃): Like the amino group, the methoxy group is also an activating, ortho-, para-director due to resonance donation from its oxygen lone pairs. Its activating effect is generally less potent than the amino group. rsc.org

Halogen Substituents (-Cl, -I): Halogens exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring through the inductive effect, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). However, they possess lone pairs that can be donated to the ring via resonance. This resonance donation, although weaker than their inductive withdrawal, is sufficient to stabilize the carbocation intermediate formed during ortho and para attack. Thus, halogens are deactivating but ortho-, para-directing substituents. nih.gov Relativistic effects can also influence the properties of heavier halogens like iodine. rsc.org

In this compound, the interplay of these effects is complex. The powerful activating amino and methoxy groups will dominate, making the ring electron-rich. However, the deactivating inductive effects of the chloro and iodo groups will temper this activation. The combined directing effects will strongly favor substitution at the C6 position, which is ortho to the amino group and para to the methoxy group.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govajchem-a.comyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. ajchem-a.com

For analogues of this compound, docking studies could be performed to model their interaction with a specific protein target. nih.gov The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Generating a low-energy 3D conformation of the ligand (the aniline derivative).

Placing the ligand in the active site of the protein and systematically exploring different orientations and conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score represents the most likely binding mode.

These models can reveal key interactions, such as hydrogen bonds between the amino group and receptor residues, or hydrophobic and halogen bonding interactions involving the substituted aromatic ring. nih.gov Such insights are invaluable for rational drug design, guiding the synthesis of new analogues with improved binding affinity and biological activity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods has become an invaluable tool in the structural elucidation of novel compounds and for the verification of assigned structures of synthesized molecules. For complex substitution patterns, such as that in this compound, where the interplay of electronic effects from multiple substituents can lead to non-intuitive spectral features, theoretical calculations can provide significant insights. These computational approaches are often used to complement experimental data, aiding in the definitive assignment of resonances.

Theoretical Framework

Modern computational chemistry offers a suite of methods for the prediction of NMR parameters. Among the most widely employed and reliable are those based on Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within a DFT framework to calculate NMR shielding tensors, from which chemical shifts are derived. These calculations are typically performed on a molecular geometry that has been optimized at a suitable level of theory to best represent the molecule's ground-state conformation.

The accuracy of these predictions is dependent on the chosen functional and basis set. While computationally more demanding, higher levels of theory generally afford results that are in better agreement with experimental values. For substituted anilines and related aromatic compounds, functionals such as B3LYP paired with basis sets like 6-311++G(d,p) have been shown to provide a good balance of accuracy and computational cost. The theoretical chemical shifts are usually calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, iodo, methoxy, and amino substituents. The table below presents the predicted ¹H NMR chemical shifts based on computational modeling.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.85 | s |

| H-6 | 7.20 | s |

| -OCH₃ | 3.80 | s |

| -NH₂ | 4.50 | s (broad) |

Note: The predicted chemical shifts are based on standard computational models and may vary from experimental values. The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents. The table below details the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-NH₂) | 136.5 |

| C-2 (-OCH₃) | 147.8 |

| C-3 | 112.9 |

| C-4 (-Cl) | 124.5 |

| C-5 (-I) | 85.7 |

| C-6 | 120.1 |

| -OCH₃ | 56.2 |

Note: The predicted chemical shifts are based on standard computational models and may vary from experimental values.

Strategic Role of 4 Chloro 5 Iodo 2 Methoxyaniline in the Design of Novel Chemical Entities

Precursor for Advanced Organic Materials Research

The multifunctionality of 4-Chloro-5-iodo-2-methoxyaniline makes it a compelling starting material for the synthesis of advanced organic materials. The presence of iodo and chloro groups allows for selective and sequential cross-coupling reactions, a powerful tool for constructing conjugated polymers and other functional materials.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity can be exploited to introduce a diverse range of organic fragments at the 5-position of the aniline (B41778) ring, while leaving the chloro group at the 4-position intact for subsequent transformations. This stepwise approach is crucial for the controlled synthesis of well-defined oligomers and polymers with precisely engineered electronic and photophysical properties.

The amino and methoxy (B1213986) groups also play a vital role. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can be incorporated into polymer backbones to modulate solubility and intermolecular interactions. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Applications in Organic Materials

| Application Area | Key Structural Features Utilized | Potential Outcome |

|---|---|---|

| Organic Electronics | Ortho- and para-substitution pattern, reactive halogen sites | Synthesis of conjugated polymers with tunable band gaps |

| Sensor Technology | Amino group for functionalization, substituted aromatic core | Development of chemosensors with high selectivity |

Scaffold for Medicinal Chemistry Research and Drug Discovery Principles

In the realm of medicinal chemistry, the this compound scaffold offers a unique three-dimensional arrangement of functional groups that can be strategically utilized to interact with biological targets. The chloro and iodo substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

For instance, the aniline nitrogen can be acylated, alkylated, or incorporated into heterocyclic rings, which are prevalent in many approved drugs. The ability to perform selective cross-coupling reactions at the iodo and chloro positions further expands the chemical space that can be explored from this single scaffold, enabling the generation of diverse compound libraries for high-throughput screening.

Table 2: Strategic Utility in Medicinal Chemistry

| Feature | Role in Drug Design | Example of Potential Modification |

|---|---|---|

| Chloro and Iodo Groups | Halogen bonding, lipophilicity modulation | Introduction of aryl or heteroaryl groups via cross-coupling |

| Methoxy Group | Hydrogen bond acceptor, steric influence | Demethylation to a phenol (B47542) for further functionalization |

Catalyst Design and Ligand Development

The structural motifs present in this compound are also of significant interest in the design of new catalysts and ligands for transition metal-catalyzed reactions. The amino group, in conjunction with the adjacent methoxy group, can act as a bidentate chelate for a metal center.

Furthermore, the aromatic ring can be elaborated through the reactive halogen sites to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The ability to tune the electronic properties of the aromatic ring via the chloro and iodo substituents can have a profound impact on the catalytic activity and selectivity of the resulting metal complex.

For example, the synthesis of chiral ligands derived from this scaffold could lead to the development of highly efficient and enantioselective catalysts for asymmetric synthesis, a critical technology in the pharmaceutical and fine chemical industries. The modular nature of this building block allows for the systematic modification of the ligand structure to optimize catalyst performance for a specific chemical transformation.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Phosphine |

Future Research Directions and Perspectives in 4 Chloro 5 Iodo 2 Methoxyaniline Chemistry

Development of Novel and Sustainable Synthetic Routes

While traditional multi-step syntheses of polysubstituted anilines are established, future research will likely focus on developing more sustainable and efficient routes to 4-Chloro-5-iodo-2-methoxyaniline. Key areas of exploration include:

Green Chemistry Approaches: The development of synthetic pathways that minimize waste and utilize less hazardous reagents is a paramount goal. youtube.com This includes the use of greener solvents, catalytic processes, and reaction conditions that are less energy-intensive. youtube.com For instance, the replacement of traditional nitration-reduction sequences for introducing the aniline (B41778) moiety with direct amination techniques could significantly improve the environmental footprint of the synthesis. nih.gov Research into catalyst-free methods, such as those induced by high-frequency ultrasound in water, could also offer alternative, environmentally benign pathways for aniline derivative synthesis. rsc.org

Biocatalytic Synthesis: The use of enzymes to catalyze specific steps in the synthesis of halogenated anilines is a promising area of research. nih.gov Biocatalysis can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. nih.govnih.gov For example, the use of nitroreductases for the reduction of a nitro precursor in a continuous flow system presents a sustainable alternative to traditional methods that often rely on high-pressure hydrogen and precious metal catalysts. oxfordglobal.comnih.gov Future work could focus on identifying or engineering enzymes capable of regioselective halogenation or other key transformations in the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability. researchgate.netacs.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. nih.gov This approach is particularly well-suited for hazardous reactions or those requiring precise temperature and pressure control. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents. youtube.com | Development of catalytic amination, use of aqueous reaction media. youtube.comnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov | Identification and engineering of enzymes for regioselective halogenation and reduction. oxfordglobal.comnih.gov |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. researchgate.netacs.org | Optimization of flow reactors for multi-step synthesis and handling of reactive intermediates. nih.gov |

Exploration of Underutilized Reactivity Profiles

The diverse functional groups of this compound provide multiple handles for chemical modification. Future research should aim to explore the full extent of its reactivity, particularly in the following areas:

Orthogonal Cross-Coupling Reactions: The presence of both a chloro and an iodo substituent offers the potential for selective, sequential cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions such as Suzuki, youtube.com Buchwald-Hartwig, researchgate.netresearchgate.net and Sonogashira couplings nih.govnih.gov allows for the stepwise introduction of different substituents. This orthogonal reactivity is a powerful tool for the construction of complex molecular architectures. Future work should focus on optimizing conditions to achieve high selectivity in these sequential couplings.

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for the introduction of new functional groups without the need for pre-functionalized starting materials. rsc.org Research into the regioselective C-H activation of the aromatic ring of this compound could open up new avenues for its derivatization. The directing effects of the existing substituents will play a crucial role in determining the outcome of these reactions. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of chemical transformations. researchgate.netwikipedia.org The application of photoredox catalysis to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, photoredox-mediated C-H chlorination of anilines has been demonstrated and could be a potential route for the synthesis or further functionalization of this compound. nih.gov

| Reactivity Type | Potential Applications | Key Research Focus |

| Orthogonal Cross-Coupling | Stepwise synthesis of complex, multi-substituted molecules. | Optimization of catalytic systems for selective C-I and C-Cl bond activation. youtube.comresearchgate.netresearchgate.netnih.govnih.gov |

| C-H Functionalization | Atom-economical introduction of new functional groups. rsc.org | Development of catalysts and directing groups for regioselective C-H activation. nih.gov |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. researchgate.netwikipedia.org | Exploration of photoredox-mediated transformations such as C-H functionalization and cross-coupling. nih.gov |

Computational Design of Functionalized Derivatives with Targeted Properties

Computational chemistry provides a powerful platform for the in silico design and screening of new molecules with desired properties, thereby accelerating the discovery process. slideshare.netresearchgate.net

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov These studies can provide valuable insights into the regioselectivity of chemical reactions and help in the design of new catalysts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or other properties of a series of related compounds based on their chemical structure. nih.govnih.gov By generating a virtual library of derivatives of this compound, QSAR models could be used to identify candidates with promising properties for further experimental investigation.

In Silico Screening for Functional Materials: The unique electronic properties conferred by the combination of substituents on this compound make it an interesting building block for functional materials. Computational screening could be used to predict the properties of polymers or other materials derived from this compound, guiding the synthesis of new materials with applications in electronics or optics. slideshare.net

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.gov | Prediction of reaction regioselectivity and design of new catalysts. |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. nih.govnih.gov | Identification of promising drug candidates or functional molecules for synthesis. |

| In Silico Screening | Design of novel polymers and materials. slideshare.net | Guidance for the synthesis of new materials with targeted electronic or optical properties. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated Synthesis of Compound Libraries: Automated synthesis platforms can be used to rapidly generate libraries of compounds for screening. merckmillipore.commetoree.com this compound, with its multiple points of diversification, is an ideal scaffold for combinatorial synthesis. Integrating this building block into automated workflows could significantly accelerate the discovery of new bioactive molecules. nih.govresearchgate.net

High-Throughput Reaction Screening: HTE can be used to rapidly screen a large number of reaction conditions to find the optimal parameters for a particular transformation. numberanalytics.comnumberanalytics.com This approach could be used to quickly develop efficient and selective methods for the functionalization of this compound.

AI-Driven Drug Discovery: The integration of artificial intelligence with automated synthesis and HTE is creating powerful platforms for drug discovery. acs.orgnih.gov By using machine learning algorithms to analyze screening data, it is possible to predict the properties of new molecules and guide the synthesis of the most promising candidates. iptonline.comacs.org this compound could serve as a valuable component in these AI-driven discovery pipelines.

| Technology | Application | Potential Impact |

| Automated Synthesis | Rapid generation of diverse compound libraries. nih.govmerckmillipore.commetoree.comresearchgate.net | Accelerated discovery of new bioactive molecules and functional materials. |

| High-Throughput Experimentation | Efficient optimization of reaction conditions. numberanalytics.comnumberanalytics.com | Rapid development of novel synthetic methodologies for derivatization. |

| AI-Driven Discovery | Predictive modeling and intelligent synthesis design. iptonline.comacs.orgnih.gov | More efficient and targeted discovery of new drugs and materials. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-chloro-5-iodo-2-methoxyaniline in academic settings?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of aniline derivatives. For reproducibility, follow protocols for analogous compounds (e.g., iodination using N-iodosuccinimide under controlled conditions, followed by methoxy group introduction via nucleophilic substitution). Purification should employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Ensure characterization via -NMR, -NMR, and HPLC (≥95% purity) to confirm structure and purity .

Q. How should researchers characterize the stability and storage conditions of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via TLC and HPLC over 30 days. Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent iododeboronation or oxidation. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer : Use:

- Mass spectrometry (HRMS) to verify molecular ion peaks (CHClINO, exact mass: 297.91 g/mol).

- NMR spectroscopy to resolve aromatic protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the δ 6.5–7.5 ppm range).

- FT-IR to confirm NH stretches (~3400 cm) and C-I/C-Cl vibrations (500–600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

- Methodological Answer : Contradictions in -NMR splitting patterns or unexpected HPLC retention times may arise from rotamers or residual solvents. Use variable-temperature NMR to identify dynamic processes, and employ 2D techniques (COSY, HSQC) to assign ambiguous peaks. Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and assess sites for Suzuki-Miyaura or Ullmann couplings. Use software like Gaussian or ORCA to simulate transition states for iodobenzene activation. Compare results with experimental yields to refine predictive models .

Q. How can researchers address discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) and analyze kinetics via in situ IR or GC-MS. Use statistical tools (e.g., Design of Experiments) to identify confounding variables. Reference PubChem or CAS Common Chemistry for standardized reaction datasets .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors or agrochemical intermediates?

- Methodological Answer : The iodine and methoxy groups serve as handles for late-stage functionalization in medicinal chemistry. For example, it can act as a precursor for p38 MAPK inhibitors (via Pd-catalyzed coupling) or herbicides (via SNAr reactions with nucleophiles like thiols). Validate biological activity via enzymatic assays (IC determination) .

Q. How can this compound be utilized in material science for synthesizing conductive polymers or photoactive complexes?

- Methodological Answer : Incorporate into conjugated polymers via electropolymerization to study charge-transfer properties. Coordinate with transition metals (e.g., palladium, copper) to create photoactive complexes for OLEDs. Characterize using cyclic voltammetry and UV-vis spectroscopy to assess bandgap and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.